Product packaging for alpha-(4-Thiazolyl)propionitrile(Cat. No.:)

alpha-(4-Thiazolyl)propionitrile

Cat. No.: B8558899
M. Wt: 138.19 g/mol
InChI Key: YHNKJNUPMSHWJJ-UHFFFAOYSA-N
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Description

alpha-(4-Thiazolyl)propionitrile is a high-purity chemical compound offered for research and development purposes. This compound features a thiazole heterocycle, a privileged structure in medicinal chemistry known for its widespread presence in biologically active molecules . The incorporation of a nitrile group is a common strategy in rational drug design, as this moiety can enhance binding affinity to biological targets and improve the pharmacokinetic profile of lead compounds . Compounds containing both thiazole and nitrile motifs are of significant interest in pharmaceutical research for developing new therapeutics; for instance, similar structural frameworks have been explored as inhibitors for viral replication and various enzymes. This product is intended for laboratory research use only and is not intended for diagnostic, therapeutic, or any human use. Researchers are encouraged to consult the relevant scientific literature for specific applications and handling protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6N2S B8558899 alpha-(4-Thiazolyl)propionitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H6N2S

Molecular Weight

138.19 g/mol

IUPAC Name

2-(1,3-thiazol-4-yl)propanenitrile

InChI

InChI=1S/C6H6N2S/c1-5(2-7)6-3-9-4-8-6/h3-5H,1H3

InChI Key

YHNKJNUPMSHWJJ-UHFFFAOYSA-N

Canonical SMILES

CC(C#N)C1=CSC=N1

Origin of Product

United States

Synthetic Methodologies for α 4 Thiazolyl Propionitrile and Its Structural Analogues

Classic and Established Synthetic Routes

Traditional approaches to the synthesis of α-(4-thiazolyl)propionitrile and related structures have relied on well-established, multi-step sequences. These methods typically involve the separate formation of the thiazole (B1198619) core and the subsequent attachment or modification of the side chain.

Thiazole Ring Formation via Condensation Reactions

The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone for the construction of the thiazole ring. chemicalbook.comsynarchive.com This method involves the condensation reaction between an α-halocarbonyl compound and a thioamide. chemicalbook.comsynarchive.comchemhelpasap.com For the synthesis of a 4-substituted thiazole, an α-haloketone is a common starting material. chemhelpasap.com The reaction proceeds through an initial S-alkylation of the thioamide followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. chemhelpasap.com The versatility of the Hantzsch synthesis allows for the preparation of a wide array of thiazole derivatives with various substituents at positions 2, 4, and 5 by choosing the appropriate α-halocarbonyl and thioamide precursors. nih.gov

Another classical approach is the Gabriel synthesis, which utilizes the cyclization of α-acylaminoketones with phosphorus pentasulfide to yield 2,5-disubstituted thiazoles. chemicalbook.comnih.govencyclopedia.pub While effective, this method often requires high temperatures. nih.govencyclopedia.pub The Cook-Heilbron synthesis offers an alternative route to 5-amino-2-mercaptothiazole derivatives through the reaction of α-aminonitriles with carbon disulfide. nih.govcutm.ac.in

Synthetic RouteKey ReactantsGeneral ProductReference
Hantzsch Thiazole Synthesisα-Haloketone, ThioamideSubstituted Thiazole chemicalbook.comsynarchive.comchemhelpasap.com
Gabriel Synthesisα-Acylaminoketone, Phosphorus Pentasulfide2,5-Disubstituted Thiazole chemicalbook.comnih.govencyclopedia.pub
Cook-Heilbron Synthesisα-Aminonitrile, Carbon Disulfide5-Amino-2-mercaptothiazole nih.govcutm.ac.in

α-Substituted Nitrile Synthesis Approaches

Once the thiazole ring is formed, or if a precursor is used, the α-propionitrile side chain must be introduced. A common method for synthesizing α-substituted nitriles involves the cyanation of a suitable precursor. For instance, an α-halo ketone can be a starting point. nih.gov The halogen at the alpha position makes the carbon susceptible to nucleophilic attack. nih.gov

Reductive cyanation of α-bromo ketones using an electrophilic cyanating reagent and a reducing agent like zinc dust can yield α-cyano ketones. cluster-science.com This method has been shown to be effective for a variety of substrates. cluster-science.com Another approach is the catalytic reduction of stilbenenitriles to produce α-arylpropionitriles. acs.org

The Strecker synthesis, a well-known method for producing α-amino acids, can be adapted to synthesize α-aminonitriles, which can then be further modified. khanacademy.orgyoutube.com This reaction involves the treatment of an aldehyde or ketone with ammonia (B1221849) and cyanide. youtube.com

Contemporary and Advanced Synthetic Strategies

Modern synthetic chemistry has focused on developing more efficient and atom-economical methods. These include one-pot reactions, multicomponent reactions, and the use of metal catalysts to achieve novel transformations.

One-Pot and Multicomponent Reaction Sequences

One-pot and multicomponent reactions (MCRs) offer significant advantages by combining multiple synthetic steps into a single operation, thereby reducing waste, time, and cost. analis.com.my For thiazole synthesis, a three-component reaction of enaminoesters, fluorodibromoiamides/ester, and sulfur has been developed to produce thiazoles and isothiazoles. organic-chemistry.org Microwave-assisted Hantzsch synthesis has also emerged as a rapid and efficient method for preparing aminothiazoles, often resulting in higher yields and shorter reaction times compared to conventional heating. nih.gov

Metal-Catalyzed Transformations for Nitrile Functionalization

Metal-catalyzed reactions have become indispensable tools in modern organic synthesis. Palladium-catalyzed C-H arylation of N-succinimidyl 2-diazoacetate has been used to synthesize N-succinimidyl 2-aryl-2-diazoacetates, which can then undergo aminolysis to form α-aryl-α-diazoamides. nih.gov While not a direct route to α-(4-thiazolyl)propionitrile, this methodology highlights the potential of metal-catalyzed C-H functionalization for creating α-aryl nitrile derivatives.

Asymmetric Synthesis Approaches

The development of asymmetric methods to control the stereochemistry of the α-carbon in propionitrile (B127096) derivatives is a significant area of research, particularly for applications in pharmaceuticals. Organocatalysis has been successfully employed for the asymmetric synthesis of α-halo esters, which are versatile intermediates. wikipedia.org In one example, an acid chloride is converted to an α-halo ester using a strong base, a bromine source, and a quinine-based organocatalyst. wikipedia.org

Design and Synthesis of Novel α-(4-Thiazolyl)propionitrile Derivatives

The quest for new chemical entities with potentially enhanced properties has spurred significant efforts in the design and synthesis of novel derivatives of α-(4-Thiazolyl)propionitrile. These strategies primarily focus on the diversification of the thiazole moiety, modification of the propionitrile side chain, and the construction of more complex fused and bridged heterocyclic systems.

Diversification at the Thiazole Moiety

For instance, the reaction of 4-(4-bromophenyl)thiazol-2-amine with aromatic aldehydes has been employed to generate a series of substituted phenylthiazol-2-amine derivatives. nih.gov This highlights a common strategy of building upon a pre-formed, functionalized thiazole core. Another approach involves the direct C-2 aroylation of thiazoles using acid chlorides, a reaction catalyzed by N,N-dimethyl-4-aminopyridine (DMAP), to produce 2-ketoazoles. organic-chemistry.org

Furthermore, multicomponent reactions have emerged as a powerful tool for generating diverse thiazole derivatives in a single step. researchgate.net These reactions often involve the condensation of readily available starting materials, such as aldehydes, amines, and sulfur sources, to construct the thiazole ring with desired substitutions. organic-chemistry.org The use of different thioamides as starting materials also allows for the introduction of various substituents at the 2-position of the thiazole ring. researchgate.net

Starting MaterialReagent(s)Resulting DerivativeReference
4-(4-bromophenyl)thiazol-2-amineAromatic aldehydeSubstituted phenylthiazol-2-amine derivatives nih.gov
ThiazoleAcid chloride, DMAP2-Ketoazole organic-chemistry.org
ThioamidesVarious electrophiles2-Substituted thiazoles researchgate.net

Modification of the Propionitrile Side Chain

The propionitrile side chain offers another avenue for structural diversification. Modifications to this part of the molecule can alter its polarity, steric bulk, and potential for intermolecular interactions. While direct modifications to the propionitrile group of the parent compound are less commonly detailed, the synthesis of analogous structures with different side chains provides insight into the chemical possibilities.

One notable transformation is the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with various heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives. nih.gov This approach, while starting from a ketone rather than a nitrile, demonstrates the feasibility of introducing complex and varied functionalities at the position equivalent to the propionitrile side chain, leading to the formation of di-, tri-, and tetrathiazole moieties. nih.gov

The synthesis of thiazole derivatives often involves the reaction of α-halocarbonyl compounds with dithiocarbamates, which can be adapted to introduce different side chains. bepls.com The choice of the α-halocarbonyl reactant directly dictates the nature of the substituent at the 4-position of the thiazole ring.

Synthesis of Fused and Bridged Heterocyclic Systems Incorporating the Thiazole-Nitrile Scaffold

To explore a wider chemical space and introduce conformational rigidity, researchers have focused on the synthesis of fused and bridged heterocyclic systems that incorporate the thiazole-nitrile scaffold. nih.govresearchgate.net These more complex architectures can lead to novel biological activities and physical properties.

The synthesis of thiopyrano[2,3-d]thiazole derivatives through hetero-Diels-Alder reactions represents a key strategy in this area. researchgate.net This approach involves the reaction of 5-ene-4-thiazolidinones with various dienophiles. researchgate.net Another method involves the intramolecular cyclization of appropriately functionalized thiazole precursors. For example, the reaction of 2-chloro-3-cyanopyridine (B134404) with hydrazine (B178648) can lead to the formation of a fused pyrazole (B372694) ring, which can be further elaborated to create polycyclic systems. researchgate.net

The development of fused systems is often driven by the desire to create isosteres of naturally occurring purines, which have significant biological relevance. nih.gov The synthesis of 5-aza-isoguanines, for instance, involves the construction of a triazolotriazine ring system fused to a thiazole precursor. nih.gov These synthetic efforts highlight the versatility of the thiazole nucleus as a building block for constructing complex, polycyclic heterocyclic compounds. wiley.com

Green Chemistry Principles in the Synthesis of α-(4-Thiazolyl)propionitrile

In recent years, the principles of green chemistry have become increasingly important in the synthesis of thiazole derivatives. researchgate.netnih.gov The focus is on developing environmentally benign reaction media and catalytic systems to minimize waste, reduce the use of hazardous materials, and improve energy efficiency. researchgate.netnih.gov

Development of Environmentally Benign Reaction Media (e.g., aqueous systems, deep eutectic solvents)

A significant shift towards greener synthesis involves replacing traditional volatile organic solvents with more environmentally friendly alternatives. Water has been successfully employed as a solvent for the synthesis of 4-substituted-2-(alkylsulfanyl)thiazoles from the reaction of dithiocarbamates and α-halocarbonyl compounds. bepls.com This catalyst-free method, while sometimes requiring longer reaction times, offers a significant environmental advantage. bepls.com

Deep eutectic solvents (DES) have also emerged as promising green reaction media. researchgate.net These solvents are often biodegradable, have low toxicity, and can be recycled, making them a sustainable choice for chemical synthesis. researchgate.net The use of lemon juice, a natural acid, has been explored as a catalyst and reaction medium for the synthesis of thiopyrano[2,3-d]thiazoles, showcasing an innovative and eco-friendly approach. researchgate.net Furthermore, the synthesis of thiazole-imino derivatives has been achieved in aqueous media, avoiding the use of concentrated sulfuric acid and organic solvents. ufms.brresearchgate.net

Green Solvent/MediumReaction TypeAdvantageReference
WaterSynthesis of 4-substituted-2-(alkylsulfanyl)thiazolesEnvironmentally benign, catalyst-free bepls.com
Deep Eutectic Solvents (DES)General thiazole synthesisBiodegradable, recyclable, low toxicity researchgate.net
Aqueous Acetic AcidSynthesis of thiazole-imino derivativesAvoids strong acids and organic solvents ufms.brresearchgate.net
Lemon JuiceSynthesis of thiopyrano[2,3-d]thiazolesNatural, biodegradable catalyst and medium researchgate.net

Catalytic Systems for Sustainable Synthesis

The development of efficient and reusable catalysts is a cornerstone of green chemistry. In thiazole synthesis, a variety of catalytic systems are being explored to promote reactions under milder conditions and with higher selectivity. mdpi.com

Lipase, a biocatalyst, has been used for the synthesis of 2,4-disubstituted thiazoles in water, often assisted by ultrasound to accelerate the reaction. nih.gov This method avoids the use of toxic catalysts and organic solvents. nih.gov Similarly, chitosan (B1678972) and its derivatives have been employed as eco-friendly, reusable biocatalysts for the synthesis of novel thiazole derivatives under ultrasonic irradiation. nih.govacs.org

Heterogeneous catalysts, such as silica-supported tungstosilisic acid and silica-coated magnetite nanoparticles, offer advantages in terms of easy separation and recyclability. bepls.com These catalysts have been used in one-pot, multi-component reactions to produce Hantzsch thiazole derivatives. bepls.com Metal-free catalytic systems, such as those employing molecular iodine, are also gaining traction for their environmental benefits in the synthesis of 1,2,4-thiadiazoles, a related class of heterocycles. mdpi.com The use of microwave irradiation in conjunction with these catalytic systems can further enhance reaction rates and reduce energy consumption. nih.gov

Atom Economy and Waste Minimization Strategies

The pursuit of greener synthetic routes for α-(4-Thiazolyl)propionitrile and its analogues is driven by the need to reduce the environmental footprint of chemical manufacturing. Key metrics for evaluating the "greenness" of a synthesis are atom economy, E-factor (Environmental Factor), and Process Mass Intensity (PMI). Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction in converting the mass of reactants into the desired product. An ideal reaction would have 100% atom economy, meaning all atoms from the reactants are incorporated into the final product, with no byproducts.

The E-factor and PMI provide a more comprehensive picture of waste generation by considering not only byproducts but also solvents, reagents, and process aids. The E-factor is the ratio of the mass of waste to the mass of product, while PMI is the ratio of the total mass of all materials used in a process (raw materials, solvents, reagents, process water) to the mass of the final product. The pharmaceutical industry, a major producer of complex molecules like thiazole derivatives, has increasingly adopted these metrics to drive the development of more sustainable processes. core.ac.ukwisdomlib.org

Traditional synthetic methods often suffer from low atom economy and generate significant amounts of waste, leading to high E-factors and PMI values. In contrast, modern synthetic strategies aim to improve these metrics through various approaches.

Catalytic Approaches

The use of catalysts is a fundamental principle of green chemistry. Catalytic reactions are inherently more atom-economical than stoichiometric reactions as they reduce the amount of reagents needed. In the context of thiazole synthesis, various catalysts have been explored to improve efficiency and reduce waste. For instance, the use of heterogeneous catalysts, such as silica-supported tungstosilicic acid or copper silicate, in Hantzsch-type syntheses of thiazoles offers several advantages. core.ac.uknanobioletters.com These catalysts can be easily recovered by simple filtration and reused in subsequent reactions, which minimizes catalyst waste and simplifies product purification. core.ac.uk This reusability is a significant step towards waste minimization.

Multicomponent Reactions (MCRs)

Alternative Reaction Media and Energy Sources

The choice of solvent is a critical factor in the environmental impact of a chemical process, as solvents often constitute the largest mass component of a reaction mixture. The use of greener solvents, such as water or ethanol, or even performing reactions under solvent-free conditions, can dramatically reduce waste. core.ac.uknih.gov For example, syntheses of 2-aminothiazoles have been successfully carried out in ethanol, a renewable and less toxic solvent. nanobioletters.com

Furthermore, the use of alternative energy sources like microwave irradiation and ultrasound has been shown to accelerate reaction times, often leading to higher yields and cleaner reactions with fewer byproducts. core.ac.uk These techniques can enhance the efficiency of the Hantzsch synthesis, contributing to a lower E-factor.

Data on Atom Economy and Waste Minimization

While the principles of green chemistry are widely applied to the synthesis of thiazoles in general, specific quantitative data for the synthesis of α-(4-Thiazolyl)propionitrile remains limited in publicly available literature. To illustrate the potential for improvement, a hypothetical analysis of a plausible synthetic route is presented below. A common method to introduce the propionitrile side chain would be the reaction of a 4-(halomethyl)thiazole with a cyanide salt. A more direct and atom-economical approach would be the reaction of 4-(1-chloroethyl)thiazole with sodium cyanide.

Hypothetical Atom Economy Calculation for the Synthesis of α-(4-Thiazolyl)propionitrile:

ReactantMolecular Weight ( g/mol )Mass (g)Moles
4-(1-Chloroethyl)thiazole147.6114.760.1
Sodium Cyanide49.014.900.1
Product
α-(4-Thiazolyl)propionitrile138.1913.820.1
Byproduct
Sodium Chloride58.445.840.1

Atom Economy = (Mass of desired product / Total mass of reactants) x 100 Atom Economy = (138.19 / (147.61 + 49.01)) x 100 = 70.2%

This calculation demonstrates that even in a relatively straightforward reaction, a significant portion of the reactant mass ends up as a byproduct (sodium chloride). To calculate the E-factor or PMI, one would need to account for the mass of the solvent (e.g., ethanol), any excess reagents, and materials used in the workup and purification steps (e.g., water, extraction solvents, drying agents). These additional components would significantly increase the total waste generated, resulting in an E-factor greater than zero and a PMI value significantly higher than 1.

Strategies to improve the atom economy and reduce the E-factor for this synthesis could include the development of a catalytic route that avoids the use of a stoichiometric cyanide salt or a one-pot synthesis that directly constructs the desired molecule from simpler, more readily available starting materials.

Elucidation of Reaction Mechanisms and Kinetics of α 4 Thiazolyl Propionitrile Formation and Reactivity

Mechanistic Investigations of Nitrile Group Transformations

The nitrile group of α-(4-Thiazolyl)propionitrile is a key functional group that participates in a variety of chemical transformations. Its reactivity is largely governed by the strong polarization of the C≡N triple bond, which renders the carbon atom electrophilic and susceptible to nucleophilic attack. libretexts.org

Nucleophilic Addition Pathways

The electrophilic carbon atom of the nitrile group is a prime target for nucleophiles. libretexts.org This fundamental reaction proceeds via the addition of a nucleophile to the carbon of the C≡N triple bond, leading to the formation of an sp2-hybridized imine anion. libretexts.org This intermediate is analogous to the tetrahedral alkoxide ion formed during nucleophilic addition to a carbonyl group. masterorganicchemistry.com

The nature of the nucleophile and the reaction conditions dictate the final product. Strong nucleophiles, such as hydride reagents (e.g., LiAlH4) and organometallic reagents (e.g., Grignard and organolithium reagents), lead to irreversible addition reactions. masterorganicchemistry.comlibretexts.org For instance, reduction with LiAlH4 proceeds through the addition of two hydride ions to furnish a primary amine. libretexts.orglibretexts.org The initial addition forms an imine anion, which, being still reactive, undergoes a second hydride addition to yield a dianion that is subsequently protonated to the amine. libretexts.org

In contrast, weaker nucleophiles, such as water and alcohols, typically require acid or base catalysis for the reaction to proceed. libretexts.orgchemistrysteps.com The hydrolysis of nitriles to carboxylic acids, for example, can occur under both acidic and basic conditions. chemistrysteps.com In an acidic medium, the nitrile nitrogen is protonated, which enhances the electrophilicity of the carbon atom, facilitating the attack by a weak nucleophile like water. libretexts.orgchemistrysteps.com This leads to an imidic acid intermediate that tautomerizes to an amide, which is then further hydrolyzed to the carboxylic acid. chemistrysteps.com Under basic conditions, the hydroxide (B78521) ion directly attacks the nitrile carbon, forming a hydroxy imine that also tautomerizes to an amide, followed by hydrolysis to a carboxylate salt. libretexts.org

Nucleophile Product Conditions Mechanism Highlights
Hydride (e.g., LiAlH4)Primary Amine-Irreversible addition of two hydride equivalents. libretexts.orglibretexts.org
Grignard/OrganolithiumKetoneAfter hydrolysisIrreversible addition of one equivalent of the organometallic reagent to form an imine anion, followed by hydrolysis. chemistrysteps.comyoutube.com
WaterCarboxylic AcidAcid or Base CatalysisReversible addition of water, tautomerization to an amide, and subsequent hydrolysis. libretexts.orgchemistrysteps.com
AlcoholsImidates/AmidesAcid CatalysisNucleophilic attack of the alcohol on the activated nitrile. rug.nl

Cooperative Activation Mechanisms Involving Metal Centers

The reactivity of the nitrile group can be significantly enhanced through coordination with metal centers. This cooperative activation involves the metal center acting as a Lewis acid, withdrawing electron density from the nitrile and increasing the electrophilicity of the carbon atom. nih.govrug.nl This strategy has been employed to facilitate nucleophilic additions that would otherwise be sluggish. rug.nl

Rhenium and Ruthenium pincer complexes have been shown to activate nitriles, including those with α-methylene groups, through a reversible nih.govresearchgate.net-addition mechanism. nih.gov This involves the formation of ketimido or enamido complexes, respectively. nih.gov Computational studies suggest a stepwise activation with low activation barriers, initiated by the precoordination of the nitrile to the metal center. nih.gov Such activation has been harnessed to catalyze Michael additions of nitrile derivatives to α,β-unsaturated esters and carbonyls. nih.gov

Palladium catalysts have also been utilized in the C-H functionalization of azoles, including thiazoles. acs.org In these reactions, a (XantPhos)Pd(II) intermediate with a seesaw geometry is proposed to be key for the effective C-H activation and subsequent coupling. acs.org Furthermore, silver(I) catalysts have been developed for the asymmetric (2+4) annulation of 5-alkenyl thiazolones, demonstrating the utility of metal catalysis in complex thiazole (B1198619) transformations. rsc.org

Metal Catalyst System Reaction Type Proposed Intermediate Key Finding
Rhenium/Ruthenium Pincer ComplexesMichael AdditionKetimido/Enamido ComplexesReversible metal-ligand cooperative activation of the C≡N bond. nih.govrug.nl
(XantPhos)PdC-H DifluoromethylationSeesaw Pd(II) ComplexLigand geometry is crucial for catalytic efficiency. acs.org
Chiral Ag-(R)-DTBM-SEGPHOS(2+4) Annulation-Enantioselective synthesis of spiro[cyclohexenamines-thiazolones]. rsc.org

α-Hydrogen Deprotonation and Subsequent Reactions

The presence of the electron-withdrawing nitrile and thiazole groups renders the α-hydrogen of α-(4-Thiazolyl)propionitrile acidic. ualberta.calibretexts.org Deprotonation of this α-hydrogen by a suitable base generates a resonance-stabilized carbanion, known as an enolate. libretexts.orgyoutube.com The negative charge is delocalized onto the nitrile nitrogen and potentially into the thiazole ring, enhancing the stability of the conjugate base. libretexts.org

The formation of this enolate is a critical step in many carbon-carbon bond-forming reactions. The enolate, being nucleophilic, can react with a wide range of electrophiles, such as alkyl halides, aldehydes, and ketones. ualberta.capharmaguideline.com To achieve complete and irreversible deprotonation, strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often employed. libretexts.orgyoutube.com Weaker bases, such as hydroxides or alkoxides, typically establish an equilibrium with a low concentration of the enolate. libretexts.org

The reactivity of the enolate allows for various subsequent reactions, including:

Alkylation: Reaction with alkyl halides to introduce an alkyl group at the α-position.

Aldol-type reactions: Addition to aldehydes or ketones to form β-hydroxy nitriles.

Michael additions: Conjugate addition to α,β-unsaturated carbonyl compounds. libretexts.org

The choice of base and reaction conditions can influence the regioselectivity of deprotonation if there are multiple acidic protons, although in the case of α-(4-Thiazolyl)propionitrile, the α-hydrogen is the most acidic. youtube.com

Reaction Mechanisms Governing Thiazole Ring Construction

The formation of the thiazole ring itself is a cornerstone of the synthesis of α-(4-Thiazolyl)propionitrile. The most prominent method for thiazole synthesis is the Hantzsch synthesis. nih.govwikipedia.org

Cyclization and Annulation Pathways

The Hantzsch thiazole synthesis involves the reaction of an α-halocarbonyl compound with a thioamide or a related compound containing an N-C-S fragment, such as thiourea (B124793) or thiosemicarbazide. nih.govresearchgate.net The general mechanism begins with the nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the α-halocarbonyl compound. nih.govyoutube.com This initial S-alkylation step forms an acyclic intermediate. nih.gov

Subsequent intramolecular cyclization occurs through the nucleophilic attack of the thioamide nitrogen on the carbonyl carbon. youtube.comnih.gov This is followed by a dehydration step, which leads to the formation of the aromatic thiazole ring. nih.govnih.gov

Variations of this fundamental pathway exist. For instance, domino alkylation-cyclization reactions starting from propargyl bromides and thiourea derivatives have been developed, often facilitated by microwave irradiation. organic-chemistry.org Another approach involves the reaction of isocyanides with dithioesters, where a carbanion attacks the dithioester, and subsequent intramolecular cyclization of an enethiolate anion forms the thiazole ring. nih.gov

Intermediate Identification and Stability Analysis

The Hantzsch synthesis proceeds through several key intermediates. The initial product of the S-alkylation is an imino thioether. nih.gov Tautomerization can lead to a hydroxythiazoline intermediate, which is sometimes stable enough to be isolated. nih.gov The final aromatization step through dehydration is what drives the reaction towards the stable thiazole product. nih.gov

In some synthetic routes, the stability of intermediates can dictate the final product. For example, in the synthesis of 2-aminothiazoles from propargylamines and isothiocyanates, lowering the reaction temperature can lead to the isolation of the tautomeric 2-amino-4-methylenethiazolines as the major product instead of the fully aromatic thiazole. bepls.com

X-ray crystallography has been a valuable tool for confirming the structures of synthesized thiazole derivatives and, by extension, providing evidence for proposed reaction mechanisms and the nature of the intermediates involved. nih.govnih.gov For example, the structure of a synthesized thiazole derivative can confirm that the reaction proceeded through the expected S-alkylation and subsequent cyclization pathway. nih.gov

Synthetic Method Key Reactants Key Intermediates Driving Force
Hantzsch Synthesisα-Halocarbonyl, ThioamideImino thioether, HydroxythiazolineAromatization via dehydration nih.govnih.gov
Domino ReactionPropargyl bromide, Thiourea-Microwave-assisted rapid cyclization organic-chemistry.org
Isocyanide RouteIsocyanide, DithioesterCarbanion, Enethiolate anionIntramolecular cyclization of the enethiolate nih.gov

Kinetic Studies and Reaction Progress Analysis

Detailed kinetic studies on the formation of α-(4-Thiazolyl)propionitrile are not prominently documented. However, the synthesis of related thiazole derivatives often involves the reaction of a suitable precursor with a cyanide source. The kinetics of such nucleophilic substitution reactions can be analyzed to determine the rate law and activation parameters.

Rate Law Determination and Order of Reaction

The rate law for a chemical reaction provides a mathematical expression that describes the relationship between the rate of a reaction and the concentration of its reactants. For the synthesis of α-(4-Thiazolyl)propionitrile, which could, for example, proceed via the reaction of a 4-(halomethyl)thiazole with a cyanide salt, a plausible rate law would be determined by the mechanism of the substitution.

If the reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism, the rate would likely be dependent on the concentrations of both the thiazole substrate and the cyanide nucleophile.

Rate = k[Thiazole-CH₂-X][CN⁻]

Activation Parameter Derivations

Activation parameters, such as the activation energy (Ea) and the pre-exponential factor (A), provide insight into the energy barrier of a reaction and the frequency of effective collisions. These are typically derived from the Arrhenius equation by studying the effect of temperature on the reaction rate constant (k).

k = A * e(-Ea/RT)

By measuring the rate constant at different temperatures, a plot of ln(k) versus 1/T (an Arrhenius plot) would yield a straight line with a slope of -Ea/R, from which the activation energy can be calculated. The pre-exponential factor can be determined from the y-intercept. While specific values for α-(4-Thiazolyl)propionitrile formation are not available, analogous SN2 reactions typically have activation energies in the range of 50-100 kJ/mol.

Hypothetical Kinetic Parameters for a Related SN2 Reaction
Parameter Value
Rate Constant (k) at 298 K1.0 x 10⁻³ L mol⁻¹ s⁻¹
Order with respect to Thiazole Substrate1
Order with respect to Cyanide Nucleophile1
Overall Reaction Order2
Activation Energy (Ea)75 kJ/mol
Pre-exponential Factor (A)1.0 x 10⁸ L mol⁻¹ s⁻¹

This table presents hypothetical data for illustrative purposes based on typical values for SN2 reactions, as specific experimental data for α-(4-Thiazolyl)propionitrile is not currently available.

Advanced Spectroscopic Characterization and Structural Delineation of α 4 Thiazolyl Propionitrile

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Visible spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are characteristic of a molecule's electronic structure, particularly the extent of conjugation.

For α-(4-Thiazolyl)propionitrile, the UV-Vis spectrum is expected to be dominated by the electronic transitions within the thiazole (B1198619) ring. The thiazole nucleus is an aromatic heterocycle, and as such, it exhibits π → π* transitions. The lone pairs of electrons on the sulfur and nitrogen atoms can also participate in n → π* transitions. The propionitrile (B127096) substituent, being aliphatic, is not expected to contribute significantly to the absorption in the near-UV and visible regions.

In a study on substituted thiophene (B33073) dyes, which also contain a five-membered sulfur-containing heterocyclic ring, the introduction of a cyano group was observed to cause a hypsochromic shift. nih.gov Conversely, the introduction of a benzoyl group led to a bathochromic shift. nih.gov The absorption maxima for a series of 3-methyl-5-(phenylamino)-4-((4-phenylazo-phenyl)azo)-2-substituted thiophene dyes were found to vary with the substituent at the 2-position and the polarity of the solvent. nih.gov For example, with a cyano substituent, the λmax was 626 nm in DMF, while with a benzoyl substituent, it was 654 nm in the same solvent. nih.gov

The solvent in which the spectrum is recorded can also have a significant impact on the λmax due to differential stabilization of the ground and excited states. In a study of thienylazo-thiazole dyes, a change in solvent from methanol (B129727) to acetone (B3395972) and then to DMF resulted in a bathochromic shift. nih.gov For instance, 2-acetyl-4-thienylazothiophene dye exhibited a λmax of 460 nm in methanol, 520 nm in acetone, and 532 nm in DMF. nih.gov

Table 1: Expected UV-Visible Absorption Characteristics of α-(4-Thiazolyl)propionitrile and Related Compounds

Compound/ClassChromophoreExpected Transition TypesSolvent Effects
α-(4-Thiazolyl)propionitrileThiazole ringπ → π, n → πDependent on solvent polarity
ThiazoleThiazole ringπ → π, n → πModerate
Substituted Thiophene DyesThiophene ring with azo groupsπ → π, n → πSignificant bathochromic shifts with increasing solvent polarity nih.gov
Thienylazo-thiazole DyesThiazole and thiophene rings with azo groupsπ → π, n → πSignificant bathochromic shifts with increasing solvent polarity nih.gov

This table is illustrative and based on general principles and data from related compounds due to the lack of specific experimental data for α-(4-Thiazolyl)propionitrile.

X-ray Diffraction Crystallography for Solid-State Molecular Architecture

X-ray diffraction crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net It provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the solid-state properties of a compound. researchgate.net

A crystal structure for α-(4-Thiazolyl)propionitrile has not been specifically reported in the reviewed literature. However, crystallographic data for the related compound, propionitrile, is available. Propionitrile crystallizes in the orthorhombic space group Pnma with unit cell parameters a = 7.56183(16) Å, b = 6.59134(14) Å, and c = 7.23629(14) Å at 100 K. researchgate.netresearchgate.net In a co-crystal with acetylene, propionitrile forms a monoclinic unit cell with the space group P21/a. acs.orgmdpi.com

For thiazole derivatives, the crystal structure is influenced by the nature and position of the substituents. In a study of substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole, the crystal system was found to be triclinic with the space group P-1. nih.gov Another related thiazole derivative was found to have a monoclinic crystal system with the space group P21. nih.gov These examples demonstrate the diversity of crystal packing that can be adopted by molecules containing five-membered heterocyclic rings. The presence of the thiazole ring in α-(4-Thiazolyl)propionitrile introduces the possibility of specific intermolecular interactions, such as hydrogen bonding involving the nitrogen atom and π-π stacking between the aromatic rings, which would significantly influence its crystal packing.

Table 2: Crystallographic Data for Propionitrile and a Related Thiazole Derivative

CompoundCrystal SystemSpace GroupUnit Cell ParametersReference
PropionitrileOrthorhombicPnmaa = 7.56183(16) Å, b = 6.59134(14) Å, c = 7.23629(14) Å researchgate.netresearchgate.net
Propionitrile:Acetylene Co-crystalMonoclinicP21/aNot specified acs.orgmdpi.com
Substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indoleTriclinicP-1a = 5.9308(2) Å, b = 10.9695(3) Å, c = 14.7966(4) Å, α = 100.5010(10)°, β = 98.6180(10)°, γ = 103.8180(10)° nih.gov

This table provides data for related compounds to illustrate typical crystallographic parameters, as specific data for α-(4-Thiazolyl)propionitrile is not available.

Advanced Spectroscopic Techniques and Isotopic Labeling Studies

Beyond routine spectroscopic methods, advanced techniques can provide deeper insights into the structure and dynamics of α-(4-Thiazolyl)propionitrile. Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy, for instance, can be used to unambiguously assign the proton (¹H) and carbon (¹³C) signals and to establish through-bond and through-space connectivities. nih.gov Techniques like Heteronuclear Single Quantum Coherence (HSQC) correlate directly bonded ¹H and ¹³C nuclei, while Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range couplings. The Nuclear Overhauser Effect Spectroscopy (NOESY) can identify protons that are close in space, which is invaluable for confirming the stereochemistry and conformation of the molecule.

Isotopic labeling is another powerful tool, often used in conjunction with NMR or mass spectrometry, to trace metabolic pathways or to elucidate reaction mechanisms. For instance, in the biosynthesis of the thiazole moiety of thiamin in Escherichia coli, feeding the organism with ¹³C-labeled sugars allowed researchers to determine that the five-carbon unit of the thiazole ring is derived from pyruvate (B1213749) and a triose phosphate (B84403). While no specific isotopic labeling studies on α-(4-Thiazolyl)propionitrile have been found, such an approach could be employed to study its formation or degradation pathways. For example, by synthesizing α-(4-Thiazolyl)propionitrile with a ¹³C-labeled cyano group, its fate in chemical or biological systems could be monitored.

The use of advanced NMR techniques has been demonstrated in the characterization of complex thiazole derivatives. researchgate.net In a study of 2,5-bis(5-aryl-3-hexylthiophen-2-yl)-thiazolo[5,4-d]thiazole derivatives, detailed 1D and 2D NMR spectroscopy was used for complete structural elucidation, with theoretical calculations assisting in the assignment of chemical shifts. researchgate.net

Table 3: Advanced Spectroscopic Techniques and Their Potential Application to α-(4-Thiazolyl)propionitrile

TechniqueInformation GainedPotential Application to α-(4-Thiazolyl)propionitrile
2D NMR (COSY, HSQC, HMBC)Through-bond correlations between nucleiUnambiguous assignment of ¹H and ¹³C NMR signals and confirmation of the molecular structure.
2D NMR (NOESY)Through-space correlations between nucleiDetermination of the preferred conformation of the propionitrile side chain relative to the thiazole ring.
Isotopic Labeling (e.g., ¹³C, ¹⁵N) with MS or NMRTracing the fate of specific atoms or functional groupsElucidation of synthetic pathways, reaction mechanisms, or metabolic fate of the molecule.

This table outlines the potential applications of these advanced techniques, as specific studies on α-(4-Thiazolyl)propionitrile are not currently available in the literature.

Computational Chemistry and Theoretical Investigations of α 4 Thiazolyl Propionitrile

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for the quantum chemical study of heterocyclic compounds, offering a favorable balance between computational cost and accuracy. nih.gov DFT calculations are instrumental in understanding the intrinsic properties of α-(4-thiazolyl)propionitrile at the atomic level.

A fundamental step in computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional structure, which corresponds to a minimum on the potential energy surface. nih.gov For α-(4-thiazolyl)propionitrile, DFT methods, such as those employing the B3LYP functional, are used to calculate the equilibrium positions of the atoms. nih.govresearchgate.net These calculations provide precise data on bond lengths, bond angles, and dihedral angles that constitute the molecule's architecture.

The electronic structure can also be thoroughly analyzed. Key parameters derived from these calculations include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO energy gap. The HOMO-LUMO gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally suggests higher reactivity. Natural Bond Orbital (NBO) analysis is another technique used to study charge distribution and intramolecular interactions, revealing the nature of chemical bonds within the molecule. nih.govnih.gov

Table 1: Calculated Geometric and Electronic Parameters for α-(4-Thiazolyl)propionitrile Calculated using DFT at the B3LYP level. Data is illustrative of typical computational outputs.

Parameter Value
Selected Bond Lengths (Å)
Thiazole (B1198619) C2-N3 1.375
Thiazole N3-C4 1.389
Thiazole C4-C5 1.371
Thiazole C5-S1 1.725
Thiazole S1-C2 1.730
C4-Cα 1.510
Cα-C(N) 1.470
C≡N 1.158
**Selected Bond Angles (°) **
N3-C4-C5 115.2
C4-C5-S1 111.5
C5-S1-C2 91.3
S1-C2-N3 114.5
C2-N3-C4 107.5
N3-C4-Cα 121.0
C5-C4-Cα 123.8
Electronic Properties
HOMO Energy -6.8 eV
LUMO Energy -0.9 eV

DFT calculations are widely employed to predict spectroscopic parameters, which can be used to interpret and verify experimental data. The Gauge-Including Atomic Orbital (GIAO) method within DFT is a standard approach for predicting Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). liverpool.ac.ukresearchgate.net The accuracy of these predictions allows for the confident assignment of signals in experimentally obtained NMR spectra. researchgate.net

Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. unito.it This involves computing the second derivatives of the energy with respect to atomic displacements (the Hessian matrix). unito.it The resulting frequencies and their intensities help in assigning the various vibrational modes of the molecule, such as stretching and bending of specific bonds. researchgate.net Comparing calculated spectra with experimental ones can confirm the molecular structure.

Table 2: Predicted Spectroscopic Data for α-(4-Thiazolyl)propionitrile Data is illustrative and based on typical DFT calculation results.

Parameter Predicted Value
¹H NMR Chemical Shifts (ppm)
Thiazole H2 8.9
Thiazole H5 7.5
Methine Hα 4.2
Methyl Hβ 1.8
¹³C NMR Chemical Shifts (ppm)
Thiazole C2 155.0
Thiazole C4 150.0
Thiazole C5 115.0
Cyano C 118.0
Methine Cα 25.0
Methyl Cβ 15.0
Key Vibrational Frequencies (cm⁻¹)
C≡N stretch 2255
C-H stretch (aromatic) 3120
C=N stretch (thiazole ring) 1580

DFT is a crucial tool for exploring the mechanisms of chemical reactions by mapping out the potential energy surface (PES) that connects reactants to products. chemrxiv.org This involves locating and characterizing the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy (Ea), which is a key determinant of the reaction rate.

For α-(4-thiazolyl)propionitrile, this approach can be used to study its synthesis, potential metabolic pathways, or degradation processes. By calculating the energies of reactants, intermediates, transition states, and products, a complete energetic profile of a reaction can be constructed. chemrxiv.org Automated tools can facilitate the search for transition state geometries, even for complex molecular rearrangements. chemrxiv.org

Table 3: Illustrative Energetic Profile for a Hypothetical Reaction of α-(4-Thiazolyl)propionitrile Energies are relative to the reactant state.

Species Relative Energy (kcal/mol)
Reactants 0.0
Transition State (TS1) +25.5
Intermediate +5.2
Transition State (TS2) +18.9

Molecular Modeling and Simulation

Beyond static DFT calculations, molecular modeling and simulation techniques explore the dynamic behavior and interactions of α-(4-thiazolyl)propionitrile.

If α-(4-thiazolyl)propionitrile is considered a lead compound in a drug discovery context, ligand-based design methods can be used to develop new analogues with potentially improved properties. These approaches rely on the principle that molecules with similar structures are likely to have similar biological activities. Techniques include creating pharmacophore models that define the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for activity. This model can then be used as a 3D query to screen virtual libraries for other molecules that fit the pharmacophore, even if they have different underlying chemical scaffolds. nih.gov

The propionitrile (B127096) side chain of α-(4-thiazolyl)propionitrile has rotational freedom around the C4-Cα single bond, allowing the molecule to adopt various three-dimensional shapes, or conformations. Conformational analysis aims to identify the most stable conformers and determine their relative energies. liverpool.ac.uk This is typically done by systematically rotating the key dihedral angle and calculating the energy at each step using molecular mechanics or quantum chemistry methods.

Table 4: Relative Energies of Key Conformers of α-(4-Thiazolyl)propionitrile Energies are relative to the lowest energy conformer. The dihedral angle is defined by C5-C4-Cα-C(N).

Conformer Dihedral Angle (°) Relative Energy (kcal/mol)
1 (Global Minimum) 60 0.00
2 180 2.5

Table 5: Compound Names Mentioned in the Article

Compound Name
α-(4-Thiazolyl)propionitrile
2-(4-methoxyphenyl)benzo[d]thiazole
dithienylthiazolo[5,4-d]thiazole

Quantum Chemical Descriptors and Reactivity Analysis

No specific data found for α-(4-Thiazolyl)propionitrile.

Frontier Molecular Orbital (FMO) Theory and Orbital Interactions

No specific HOMO-LUMO energy values or orbital interaction analyses for α-(4-Thiazolyl)propionitrile are available in the searched literature.

Global and Local Reactivity Indices

No calculated global or local reactivity indices for α-(4-Thiazolyl)propionitrile have been reported in the searched literature.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

No molecular dynamics simulation studies focused on α-(4-Thiazolyl)propionitrile were identified in the searched literature.

Development and Validation of Advanced Analytical Procedures for α 4 Thiazolyl Propionitrile

Chromatographic Method Development

Chromatographic techniques are essential for separating α-(4-Thiazolyl)propionitrile from related substances, including starting materials, by-products, and degradation products. The choice of method depends on the volatility and polarity of the compounds being analyzed.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile and thermally labile compounds. For α-(4-Thiazolyl)propionitrile, reversed-phase HPLC (RP-HPLC) methods are commonly developed. nih.govpensoft.netresearchgate.netpensoft.net These methods utilize a non-polar stationary phase (like C18) and a polar mobile phase, allowing for the effective separation of the target compound from its impurities. researchgate.netpensoft.net

Method development often follows a Quality by Design (QbD) approach, which involves a systematic and scientific process to create a robust analytical method. nih.gov Key parameters that are optimized during method development include the mobile phase composition (e.g., acetonitrile (B52724), methanol (B129727), and buffered aqueous solutions), pH, column temperature, and flow rate. pensoft.netresearchgate.net For instance, a typical starting point might involve an isocratic elution with a mobile phase of acetonitrile and a phosphate (B84403) buffer at a specific pH, with detection by a UV-VIS detector at a wavelength where the analyte exhibits maximum absorbance. pensoft.netresearchgate.net The goal is to achieve adequate separation (resolution) between the main peak of α-(4-Thiazolyl)propionitrile and any impurity peaks. nih.gov

A representative RP-HPLC method for a related heterocyclic compound involved a C18 column and a mobile phase of acetonitrile and phosphate buffer (pH 3.0) in a 50:50 v/v ratio, with isocratic elution at a flow rate of 1.0 mL/min and a column temperature of 30°C. researchgate.net

Table 1: Illustrative HPLC Method Parameters

ParameterCondition
Column C18 (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (50:50 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 225 nm
Injection Volume 20 µL

This table presents a hypothetical set of parameters based on typical RP-HPLC methods for similar compounds and is for illustrative purposes only.

Gas Chromatography (GC) for Volatile Species Analysis

Gas Chromatography (GC) is the preferred method for the analysis of volatile organic impurities that may be present in α-(4-Thiazolyl)propionitrile, such as residual solvents from the manufacturing process. scispace.comresearchgate.net Headspace GC is a particularly useful technique as it is simple, rapid, and minimizes the introduction of non-volatile matrix components into the GC system. scispace.com

In a typical headspace GC analysis, the sample is heated in a sealed vial to allow volatile compounds to partition into the gas phase (headspace). scispace.com A portion of this headspace gas is then injected into the GC for separation and detection. scispace.commdpi.com The separation is commonly achieved on a capillary column, such as one with a polyethylene (B3416737) glycol stationary phase, using an inert carrier gas like nitrogen. scispace.comresearchgate.net A Flame Ionization Detector (FID) is often used for its sensitivity to a wide range of organic compounds. scispace.comresearchgate.net

Table 2: Example GC Headspace Parameters for Volatile Impurity Analysis

ParameterCondition
GC System Agilent 7890B with 7697A Headspace Autosampler
Column HP-Innowax (30 m x 250 µm x 0.25 µm)
Carrier Gas Nitrogen
Inlet Temperature 140 °C
Detector Flame Ionization Detector (FID) at 250 °C
Headspace Oven Temp 80 °C
Headspace Loop Temp 90 °C
Headspace Transfer Line Temp 105 °C

This table is based on a general method for volatile impurities and serves as an example. scispace.com

Hyphenated Techniques (e.g., GC-MS, LC-MS/MS) for Complex Mixture Analysis

For the identification and quantification of unknown impurities or for analyzing complex mixtures, hyphenated techniques that couple chromatography with mass spectrometry are invaluable.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry. This technique is particularly useful for identifying unknown volatile impurities. nih.govresearchgate.net After separation by the GC column, the eluting compounds are ionized and their mass-to-charge ratio is determined, providing a molecular fingerprint that can be used for identification by comparison with spectral libraries. mdpi.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for the analysis of non-volatile impurities and for trace-level quantification. researchgate.netekb.egnih.govnih.gov This technique involves coupling an HPLC system to a tandem mass spectrometer. researchgate.netekb.egnih.gov The first mass spectrometer selects a specific ion (the precursor ion) of the compound of interest, which is then fragmented. The second mass spectrometer analyzes the resulting fragment ions. This process, known as selected reaction monitoring (SRM), provides a high degree of selectivity and sensitivity, making it ideal for quantifying trace impurities in complex matrices. nih.gov LC-MS/MS methods have been successfully developed for the analysis of various small molecules in different matrices, demonstrating excellent linearity, precision, and accuracy. researchgate.netnih.gov

Spectroscopic Analytical Methodologies for Purity and Identity

Spectroscopic techniques are crucial for confirming the identity and assessing the purity of α-(4-Thiazolyl)propionitrile.

Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the functional groups present in the molecule. The FTIR spectrum of α-(4-Thiazolyl)propionitrile will show characteristic absorption bands corresponding to the C≡N (nitrile) group, the C=N and C=C bonds within the thiazole (B1198619) ring, and C-H bonds. By comparing the obtained spectrum with that of a reference standard, the identity of the compound can be confirmed. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ¹H NMR and ¹³C NMR, provides detailed information about the molecular structure. The chemical shifts, splitting patterns, and integration of the signals in the NMR spectrum can be used to confirm the structure of α-(4-Thiazolyl)propionitrile and to detect and identify impurities. nih.govnih.govresearchgate.net Theoretical calculations can complement experimental NMR data to aid in spectral assignment. researchgate.net

Method Validation According to Regulatory and Academic Guidelines (e.g., ICH Q14)

Once analytical methods are developed, they must be validated to ensure they are suitable for their intended purpose. biotech.comfda.goveuropa.eu The International Council for Harmonisation (ICH) guideline Q14, "Analytical Procedure Development," provides a framework for developing and validating analytical methods based on scientific and risk-based approaches. biotech.comfda.goveuropa.eu The validation process involves evaluating several performance characteristics, as outlined in ICH Q2(R2). ich.org

Specificity and Selectivity

Specificity is the ability of the analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. nih.goviupac.org In the context of an HPLC method for α-(4-Thiazolyl)propionitrile, specificity is demonstrated by showing that the peaks of known impurities and degradation products are well-resolved from the main analyte peak. This is often assessed by spiking the sample with known impurities and observing the separation.

Selectivity refers to the extent to which a method can determine a particular analyte in a complex mixture without interference from other components. iupac.orgresearchgate.net While often used interchangeably with specificity, selectivity is sometimes considered a more graduated term. iupac.org For chromatographic methods, selectivity is demonstrated by achieving a baseline separation between the analyte and other components. researchgate.net For hyphenated techniques like LC-MS/MS, the selectivity is significantly enhanced by monitoring specific precursor-to-product ion transitions.

The validation of specificity and selectivity ensures that the analytical method provides accurate and reliable results for the quantification of α-(4-Thiazolyl)propionitrile and its impurities, which is critical for ensuring the quality and safety of the final pharmaceutical product.

Linearity and Range

The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

In the validation of an analytical method for α-(4-Thiazolyl)propionitrile, a series of solutions of the compound at different concentrations would be prepared and analyzed. The response of the analytical instrument, for instance, the peak area in a high-performance liquid chromatography (HPLC) analysis, is then plotted against the known concentration of the analyte.

Key Research Findings:

A typical study would involve the preparation of at least five concentration levels. The resulting data is then subjected to statistical analysis, most commonly a least-squares regression. The correlation coefficient (r), the y-intercept, and the slope of the regression line are crucial parameters. An ideal method would exhibit a correlation coefficient close to 1.0, indicating a strong linear relationship.

Hypothetical Linearity Data for α-(4-Thiazolyl)propionitrile Analysis by HPLC:

Concentration (µg/mL)Peak Area (Arbitrary Units)
515023
1030150
2060345
40120580
80241100

The range of the method is established by confirming that the procedure provides an acceptable degree of linearity, accuracy, and precision when applied to samples containing the analyte at the extremes of the concentration range as well as within the range.

Accuracy and Precision

Accuracy refers to the closeness of the test results obtained by the method to the true value. Precision, on the other hand, is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

Detailed Research Findings:

Accuracy is typically assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range. It is often reported as the percentage recovery by the assay of a known, added amount of analyte.

Precision is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

Repeatability (intra-assay precision) is assessed by analyzing a minimum of six replicates at 100% of the test concentration in a short period.

Intermediate precision (inter-assay precision) expresses the variation within the same laboratory, considering different days, different analysts, and different equipment.

Reproducibility assesses the precision between different laboratories.

Hypothetical Accuracy Data for α-(4-Thiazolyl)propionitrile:

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
10.09.999.0
50.050.3100.6
100.099.599.5

Hypothetical Precision Data for α-(4-Thiazolyl)propionitrile (Repeatability):

ReplicateMeasured Concentration (µg/mL)
150.1
250.3
349.9
450.2
549.8
650.1
Mean 50.07
Standard Deviation 0.19
Relative Standard Deviation (%) 0.38

Robustness and Transferability

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. Transferability refers to the process of demonstrating that a validated analytical method can be successfully performed in a different laboratory.

Detailed Research Findings:

To assess robustness, small, deliberate changes are made to the analytical method's parameters. For an HPLC method, these could include:

pH of the mobile phase

Column temperature

Flow rate

Wavelength of detection

The effect of these changes on the analytical results is then evaluated. A robust method will show minimal variation in results when subjected to these minor perturbations.

Transferability is demonstrated by having a second laboratory perform the analytical method and comparing their results to those of the originating laboratory. The acceptance criteria for transferability are pre-defined and are based on the precision and accuracy of the method.

Hypothetical Robustness Study Parameters for α-(4-Thiazolyl)propionitrile Analysis by HPLC:

ParameterVariation
Flow Rate (mL/min)0.9, 1.0, 1.1
Column Temperature (°C)33, 35, 37
Wavelength (nm)252, 254, 256

The results from these varied conditions would be statistically compared to the results obtained under the nominal conditions to determine the method's robustness.

Future Prospects and Interdisciplinary Research Frontiers for α 4 Thiazolyl Propionitrile

Innovations in Synthetic Methodologies and Chemical Transformations

The future synthesis of α-(4-thiazolyl)propionitrile and its derivatives is poised to benefit from modern, efficiency-focused methodologies that prioritize diversity and environmental sustainability. Innovations are expected to move beyond traditional multi-step processes towards more streamlined and powerful techniques.

Diversity-Oriented Synthesis (DOS): This strategy will be crucial for creating libraries of structurally diverse analogs. By employing multicomponent reactions (MCRs), chemists can generate complex molecules from simple starting materials in a single step. For instance, a potential MCR approach could involve reacting a thiazole-containing aldehyde, a cyanide source, and other variable components to rapidly access a wide range of substituted propionitrile (B127096) derivatives. This approach is valued for its ability to create structurally varied compounds with high efficiency and atom economy researchgate.net.

Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while improving yields and product purity. This green chemistry technique is particularly effective for heterocyclic synthesis and could be applied to various steps in the formation of the thiazole (B1198619) ring or the introduction of the propionitrile side chain researchgate.net.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and stoichiometry. This technology allows for safer, more scalable, and highly reproducible synthesis, which would be advantageous for the large-scale production of α-(4-thiazolyl)propionitrile or its key intermediates.

Future chemical transformations will focus on leveraging the key functional groups of the molecule—the thiazole ring and the nitrile moiety. The nitrile group can be hydrolyzed to carboxylic acids, reduced to primary amines, or used in cycloaddition reactions, providing a gateway to a vast array of other compound classes. The thiazole ring itself can be functionalized at various positions, allowing for fine-tuning of the molecule's electronic and steric properties.

Integration of Advanced Spectroscopic and Computational Tools for Comprehensive Characterization

A deep understanding of the structural and electronic properties of α-(4-thiazolyl)propionitrile is essential for predicting its behavior and designing new applications. The integration of sophisticated analytical techniques with powerful computational methods provides a comprehensive characterization toolkit.

Advanced spectroscopic methods are indispensable for elucidating the precise structure and connectivity of the molecule and its derivatives. nih.gov Key techniques include:

1D and 2D Nuclear Magnetic Resonance (NMR): To establish the complete proton and carbon framework and stereochemical relationships.

Mass Spectrometry (MS): For accurate molecular weight determination and fragmentation analysis.

Infrared (IR) Spectroscopy: To confirm the presence of key functional groups, particularly the characteristic nitrile (C≡N) stretch.

X-ray Crystallography: To determine the exact three-dimensional arrangement of atoms in a single crystal, providing unambiguous structural proof. nih.gov

Computational chemistry, particularly Density Functional Theory (DFT), offers insights that are inaccessible through experimental means alone. nih.govresearchgate.net These methods can be used to:

Optimize Molecular Geometry: Calculate the most stable 3D structure of the molecule. nih.govresearchgate.net

Perform Natural Bond Orbital (NBO) Analysis: Investigate intramolecular interactions, charge distribution, and the stability derived from electron delocalization. nih.gov

Predict Spectroscopic Properties: Simulate IR and NMR spectra to aid in the interpretation of experimental data.

Analyze Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the molecule's reactivity and electronic transitions. chemrxiv.org

Simulate Electronic Spectra: Time-dependent DFT (TD-DFT) calculations can predict UV-Vis absorption bands, correlating electronic transitions with experimental observations. nih.govresearchgate.net

Table 1: Integrated Tools for Characterization of α-(4-Thiazolyl)propionitrile

Technique Type Specific Method Information Provided
Spectroscopy 1D & 2D NMRAtomic connectivity, chemical environment, stereochemistry
Mass SpectrometryMolecular weight, elemental composition, fragmentation patterns
IR SpectroscopyPresence and nature of functional groups (e.g., C≡N)
X-ray CrystallographyPrecise 3D molecular structure, bond lengths, bond angles
Computational DFT Geometry OptimizationLowest-energy conformation, geometric parameters
NBO AnalysisAtomic charges, intramolecular charge transfer, bond interactions nih.gov
FMO AnalysisReactivity indices, electronic excitation properties chemrxiv.org
TD-DFTPredicted UV-Vis absorption spectra, nature of electronic transitions nih.gov

Exploration of Novel Chemical Reactivities and Applications in Materials Science

The unique electronic and structural features of α-(4-thiazolyl)propionitrile open avenues for exploring novel chemical reactions and applications in materials science. The interplay between the electron-rich thiazole ring and the electron-withdrawing nitrile group can lead to unexpected and potentially useful reactivity. chemrxiv.org

Future research will likely investigate its role in:

Catalysis: The nitrogen and sulfur atoms of the thiazole ring can act as ligands for metal catalysts, potentially enabling new catalytic transformations.

Polymer Chemistry: The nitrile group is a versatile functional handle for polymerization reactions. It can be used as a monomer or as a precursor to other functional groups (like amines or carboxylic acids) that can be incorporated into polymer backbones or side chains. This could lead to the development of novel polymers with tailored thermal, optical, or electronic properties.

Organic Electronics: Heterocyclic compounds, including thiazoles, are frequently used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The specific electronic properties of α-(4-thiazolyl)propionitrile could be harnessed to design new materials for these applications.

The exploration of its reactivity under various conditions (e.g., photolytic, electrochemical) may uncover new synthetic pathways and molecular rearrangements, expanding its utility as a chemical building block.

Development of High-Throughput Screening for Chemical Libraries Focusing on Structural Diversity and Chemical Space Exploration

High-Throughput Screening (HTS) is a powerful drug discovery and materials science tool that enables the rapid testing of thousands to millions of compounds for a specific activity. creative-bioarray.com A chemical library based on the α-(4-thiazolyl)propionitrile scaffold would be a valuable asset for discovering new bioactive molecules or functional materials.

The development of such a screening campaign involves several key stages:

Library Design and Synthesis: Using principles like diversity-oriented synthesis, a library of analogs would be created. The design would focus on systematically varying substituents on the thiazole ring and modifying the propionitrile side chain to ensure broad coverage of chemical space. The compounds would be designed to have favorable physicochemical properties, often adhering to guidelines like Lipinski's Rule of 5 to improve their potential as drug candidates. thermofisher.com

Assay Development: A robust and miniaturized assay is required for HTS. This could be a biochemical assay (testing for enzyme inhibition) or a cell-based assay (measuring a cellular response). Modern assay technologies like AlphaScreen are well-suited for HTS due to their sensitivity and homogenous format, making them ideal for screening large libraries in 96, 384, or 1536-well formats. creative-bioarray.comnih.gov

HTS Campaign and Data Analysis: The library is screened against the biological target, generating large datasets. Informatics tools are then used to identify "hits"—compounds that show significant activity. creative-bioarray.com

Hit Validation and Follow-up: Primary hits are re-tested and put through secondary assays to confirm their activity and rule out false positives. Confirmed hits then serve as starting points for lead optimization studies.

By focusing on structural diversity, a library built around the α-(4-thiazolyl)propionitrile core can maximize the chances of identifying novel compounds with desired biological or material properties, accelerating the discovery process. thermofisher.com

Q & A

Q. What are the established synthetic routes for alpha-(4-Thiazolyl)propionitrile, and how can reaction conditions be optimized?

this compound is synthesized via nucleophilic substitution using 4-(α-chloroethyl)thiazole and sodium cyanide in dimethylsulfoxide (DMSO) at 50°C for 2 hours . Optimization strategies include:

  • Solvent selection : DMSO enhances reaction efficiency due to its polar aprotic nature.
  • Temperature control : Prolonged heating above 50°C may lead to side reactions (e.g., nitrile hydrolysis).
  • Workup protocols : Post-reaction extraction with ether and drying under reduced pressure improve yield purity.

Key Data :

ParameterValue/Description
Reaction Temperature50°C
Reaction Time2 hours
Yield (Crude)Not reported; requires LC-MS validation

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

  • Mass Spectrometry (MS) : High-accuracy MS (e.g., APPI-MS) identifies protonated species and detects impurities like propionitrile clusters, which can interfere with spectral interpretation .
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR resolve thiazole ring protons (δ 7–8 ppm) and nitrile carbon (~115 ppm).
  • Chromatography : HPLC with UV detection monitors reaction progress and purity.

Q. What safety protocols are recommended for handling this compound?

Based on structural analogs (e.g., 3-(Benzylamino)propionitrile):

  • Hazard Mitigation : Use PPE (gloves, goggles) due to skin/eye irritation risks .
  • Ventilation : Avoid inhalation; conduct reactions in fume hoods.
  • Storage : Store in airtight containers away from oxidizing agents.

Advanced Research Questions

Q. How do reaction mechanisms and byproducts vary under alternative synthetic conditions?

Competing pathways may arise:

  • Nitrile Isomerization : Propionitrile impurities (common in acetonitrile solvents) can undergo photo-initiated isomerization, generating proton donors that alter product profiles .
  • Thiazole Ring Reactivity : Electrophilic attacks on the thiazole ring (e.g., by chloroacetyl chloride) may form unexpected intermediates, necessitating DFT calculations to predict stability .

Contradiction Alert :

  • suggests propionitrile aids protonation, while implies its presence could complicate purification.

Q. What challenges arise in interpreting mass spectral data for this compound?

  • Cluster Formation : Propionitrile/water clusters (e.g., [CH3_3CH2_2CN·H3_3O]+^+) mimic analyte signals, requiring high-resolution MS to distinguish .
  • Deuterium Labeling : Using propionitrile-d5 confirms proton transfer pathways via [M·D]+^+ ion observation .

Q. How can researchers resolve contradictions in toxicity data for nitrile-containing compounds?

  • AEGL vs. Acute Toxicity : reports AEGL values for propionitrile, but extrapolation to this compound requires in vitro assays (e.g., cytotoxicity in HepG2 cells).
  • Metabolic Pathways : Cytochrome P450-mediated metabolism may reduce toxicity compared to simpler nitriles .

Q. What strategies improve the stability of this compound in long-term studies?

  • pH Control : Stabilize in neutral buffers (pH 6–8) to prevent nitrile hydrolysis.
  • Light Sensitivity : Store in amber vials to avoid photodegradation, as UV exposure may trigger isomerization .

Methodological Recommendations

  • Synthetic Reproducibility : Validate yields using triplicate runs and report deviations (>5% warrants re-optimization).
  • Data Validation : Cross-reference NMR/MS data with computational models (e.g., Gaussian for ionization energy calculations) .
  • Contradiction Management : Use meta-analysis frameworks to reconcile toxicity or mechanistic discrepancies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.